molecular formula C16H17NO2 B1431234 Methyl 6-mesitylpicolinate CAS No. 1384253-80-8

Methyl 6-mesitylpicolinate

Cat. No.: B1431234
CAS No.: 1384253-80-8
M. Wt: 255.31 g/mol
InChI Key: GBRPCALFNMXATQ-UHFFFAOYSA-N
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Description

Methyl 6-mesitylpicolinate is an organic compound with the molecular formula C16H17NO2. It is a derivative of picolinic acid, where a methyl group is attached to the 6-position of the pyridine ring, and a mesityl group is attached to the 6-position of the picolinic acid moiety

Synthetic Routes and Reaction Conditions:

  • Suzuki-Miyaura Cross-Coupling Reaction: This method involves the reaction of 6-mesitylpyridine-2-carboxylic acid with a boronic acid derivative in the presence of a palladium catalyst and a base. The reaction conditions are typically mild and functional group tolerant.

  • Esterification: The carboxylic acid group of 6-mesitylpyridine-2-carboxylic acid can be esterified using methanol in the presence of an acid catalyst to form this compound.

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the desired product.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its reduced forms.

  • Substitution: Substitution reactions can occur at different positions on the pyridine ring, leading to the formation of new derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidized Derivatives: These include carboxylic acids, aldehydes, and ketones.

  • Reduced Derivatives: These include alcohols and amines.

  • Substituted Derivatives: These include halogenated compounds and other functionalized derivatives.

Scientific Research Applications

Methyl 6-mesitylpicolinate has several scientific research applications across various fields:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes.

  • Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which methyl 6-mesitylpicolinate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism would need to be determined through experimental studies.

Comparison with Similar Compounds

  • Methyl 6-methylpicolinate: A closely related compound with a methyl group at the 6-position of the pyridine ring.

  • Methyl 6-methoxypicolinate: Another derivative with a methoxy group at the 6-position of the pyridine ring.

Uniqueness: Methyl 6-mesitylpicolinate is unique due to the presence of the mesityl group, which imparts distinct chemical and physical properties compared to other similar compounds. This makes it particularly useful in specific applications where these properties are advantageous.

Properties

IUPAC Name

methyl 6-(2,4,6-trimethylphenyl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-10-8-11(2)15(12(3)9-10)13-6-5-7-14(17-13)16(18)19-4/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBRPCALFNMXATQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=NC(=CC=C2)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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